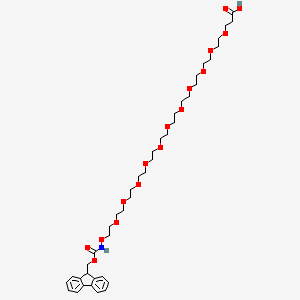![molecular formula C20H24Cl2Zr B13713026 Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) CAS No. 112243-79-5](/img/structure/B13713026.png)
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is an organometallic compound with the empirical formula C20H24Cl2Zr. It is a zirconium-based catalyst widely used in various chemical reactions, particularly in polymerization processes. The compound is known for its high stability and efficiency in catalyzing reactions, making it a valuable tool in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) typically involves the reaction of zirconium tetrachloride with the ligand (R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl). The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems allows for the efficient production of large quantities of the compound. The industrial process also includes rigorous purification steps to meet the required quality standards for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) undergoes various types of chemical reactions, including:
Polymerization: It is widely used as a catalyst in the polymerization of olefins, leading to the formation of polyethylene and polypropylene
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands
Common Reagents and Conditions
Polymerization: Common reagents include ethylene or propylene monomers, and the reaction is typically carried out at elevated temperatures and pressures
Substitution Reactions: Reagents such as alkyl or aryl lithium compounds are used, and the reactions are often conducted in non-polar solvents like hexane or toluene
Major Products
Polymerization: The major products are high-density polyethylene (HDPE) and isotactic polypropylene, which are widely used in the production of plastic materials
Substitution Reactions: The products depend on the substituents introduced, leading to a variety of zirconium complexes with different properties and applications
Aplicaciones Científicas De Investigación
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon bonds and the reduction of esters to alcohols
Biology: The compound is studied for its potential use in the development of new biomaterials and drug delivery systems
Medicine: Research is ongoing to explore its potential in medical applications, such as in the synthesis of pharmaceutical intermediates
Industry: It is extensively used in the production of polymers, which are essential materials in the manufacturing of plastics, packaging, and other commercial products
Mecanismo De Acción
The mechanism of action of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) involves the coordination of the zirconium center with the substrate molecules. This coordination activates the substrate, facilitating the desired chemical transformation. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower the activation energy of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV): This is the enantiomer of the (R,R) compound and exhibits similar catalytic properties
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): A titanium-based analogue with comparable applications in catalysis
RAC-Dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride: Another zirconium-based catalyst with a different ligand structure
Uniqueness
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is unique due to its high enantioselectivity and efficiency in catalyzing polymerization reactions. Its specific ligand structure provides distinct steric and electronic properties, making it highly effective in various chemical transformations .
Propiedades
Número CAS |
112243-79-5 |
|---|---|
Fórmula molecular |
C20H24Cl2Zr |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
dichlorozirconium(2+);1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
SHESCSHSEDIGEY-UHFFFAOYSA-L |
SMILES canónico |
C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.Cl[Zr+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)




![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)


